Cas no 2172267-92-2 (3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid
- 3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 2172267-92-2
- EN300-1451565
-
- Inchi: 1S/C16H23F2N3O5/c1-14(2,3)25-13(24)20-15(6-8-16(17,18)9-7-15)12-19-10(26-21-12)4-5-11(22)23/h4-9H2,1-3H3,(H,20,24)(H,22,23)
- InChI Key: KHQXNUFIMDOPHP-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2=NOC(CCC(=O)O)=N2)(CC1)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 375.16057717g/mol
- Monoisotopic Mass: 375.16057717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115Ų
- XLogP3: 2.2
3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451565-250mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1451565-1.0g |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1451565-500mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1451565-100mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1451565-50mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1451565-10000mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1451565-2500mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1451565-5000mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1451565-1000mg |
3-[3-(1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172267-92-2 | 1000mg |
$728.0 | 2023-09-29 |
3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid Related Literature
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid
3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic Acid: A Comprehensive Overview
The compound with CAS No. 2172267-92-2, known as 3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials.
At its core, the molecule consists of a cyclohexane ring substituted with two fluorine atoms at the 4-position, creating a 4,4-difluorocyclohexyl group. This fluorinated cyclohexane is further modified by the presence of a (tert-butoxy)carbonylamino group at the 1-position. The combination of these groups introduces significant steric and electronic effects, which are crucial for its biological activity and chemical reactivity.
The molecule also features a 1,2,4-oxadiazole ring fused to a propanoic acid moiety. The oxadiazole ring is a heterocyclic structure known for its stability and ability to participate in hydrogen bonding, making it an attractive component in drug design. The propanoic acid group adds acidity and enhances solubility properties, which are essential for pharmacokinetic performance.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, research has shown that the (tert-butoxy)carbonylamino group can act as a bioisostere for other functional groups, enabling modulation of activity without compromising stability.
In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitutions and cyclizations. The introduction of the fluorine atoms at the 4-position of the cyclohexane ring is achieved via electrophilic fluorination techniques. The formation of the oxadiazole ring requires careful control of reaction conditions to ensure proper regioselectivity and yield.
The compound's properties make it an ideal candidate for further exploration in medicinal chemistry. Its ability to form hydrogen bonds and its rigid structure suggest potential applications in inhibiting protein-protein interactions or modulating enzyme activity. Additionally, the presence of the tert-butoxy group provides opportunities for further functionalization through deprotection or substitution reactions.
In conclusion, 3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid represents a promising molecule with diverse applications across multiple disciplines. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial development.
2172267-92-2 (3-3-(1-{(tert-butoxy)carbonylamino}-4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoic acid) Related Products
- 2228128-34-3(2-amino-2-1-(thiophen-3-yl)cyclopropylacetic acid)
- 570415-88-2(Propyrisulfuron)
- 1807413-90-6(4-(3-Methoxy-3-oxopropyl)-3-methylcinnamic acid)
- 656817-21-9(3-{4-(methoxycarbonyl)-2-nitrophenylamino}propanoic acid)
- 2135331-86-9(3-AMINO-3-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL HCl)
- 1904184-76-4(1-methyl-2-oxo-N-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl-1,2-dihydropyridine-3-carboxamide)
- 2679939-37-6(rac-benzyl N-(1R,2R)-2-(fluoromethyl)cyclobutylcarbamate)
- 1323932-19-9([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate)
- 2098030-65-8(1-(2-Oxo-2-(thiazol-2-ylamino)ethyl)-1H-pyrrole-3-carboxylic acid)
- 158098-50-1(4-Dibenzyl 1-Naphthyl Ketone)




